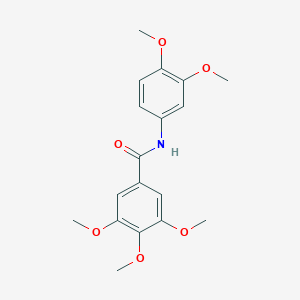
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide (DMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMT is a derivative of the psychedelic compound dimethyltryptamine (DMT), which has been found to have psychoactive effects. However, DMT itself does not exhibit these effects and is instead used for its research applications.
Wirkmechanismus
The exact mechanism of action of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to interact with the serotonin system in the brain. Specifically, this compound is believed to bind to serotonin receptors, which can lead to changes in neural activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. Additionally, this compound has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, this compound is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on various biological systems.
Synthesemethoden
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final this compound compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on various biological systems. One area of interest has been its potential as a treatment for mood disorders such as depression and anxiety. Studies have shown that this compound can increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. This increase in BDNF levels may be responsible for the antidepressant effects of this compound.
Eigenschaften
CAS-Nummer |
745-96-0 |
|---|---|
Molekularformel |
C18H21NO6 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO6/c1-21-13-7-6-12(10-14(13)22-2)19-18(20)11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H,19,20) |
InChI-Schlüssel |
SAANAEFSIKEDHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Andere CAS-Nummern |
745-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



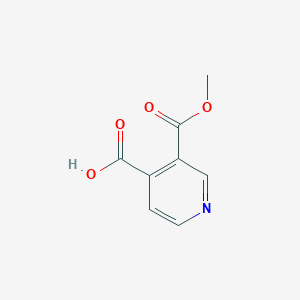
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
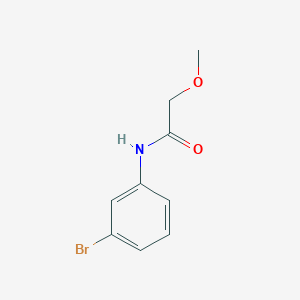
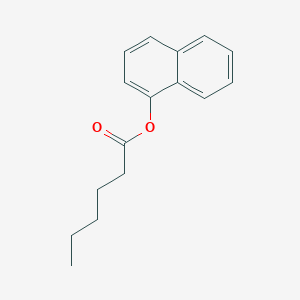
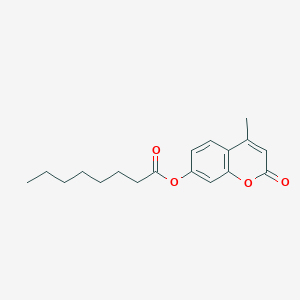


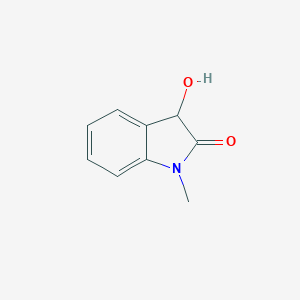
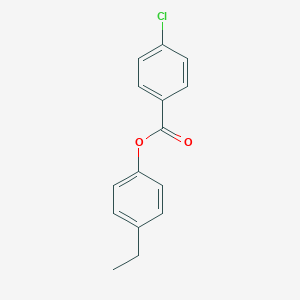
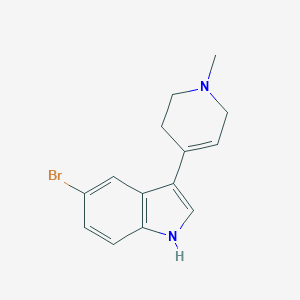


![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
